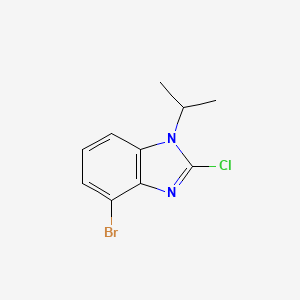
4-Bromo-2-chloro-1-propan-2-ylbenzimidazole
Overview
Description
“4-Bromo-2-chloro-1-propan-2-ylbenzimidazole” is a chemical compound. It is a liquid at room temperature . The compound has a molecular weight of 233.54 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-1-propan-2-ylbenzimidazole” is complex. It is composed of bromine, chlorine, and a propan-2-ylbenzimidazole group .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Scientific Research Applications
Antifungal Activity : A study by Zhou et al. (2013) detailed the synthesis of novel compounds from 2-chloromethyl-1H-benzoimidazole, which demonstrated significant antifungal activity against various fungi, surpassing even some control fungicides like carbendazim (Zhou, Li, Zhang, & Jiang, 2013).
Broad-Spectrum Antimicrobial Activity : Research by Buchta et al. (2004) investigated derivatives of 2,5-dihydrofuran-2-one for their antimicrobial properties. The study found that these compounds, including a 4-bromophenyl derivative, displayed significant in vitro activity against various pathogenic yeasts and molds (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, & Fáková, 2004).
Synthesis and Antibacterial Properties : Pundeer et al. (2013) synthesized novel compounds through bromination, which were tested for their antibacterial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Antiviral Evaluation : Zou et al. (1997) conducted a study on the synthesis and antiviral evaluation of benzimidazole derivatives. These compounds, including 2-bromo-4,6-dichlorobenzimidazole, showed activity against human cytomegalovirus, suggesting potential for human cytomegalovirus infections treatment (Zou, Drach, & Townsend, 1997).
Drug Loading and Release Properties : In a study by Wang et al. (2016), the potential of ionic liquid microemulsions for drug loading and release was explored. This study signifies the applicability of such compounds in drug delivery systems (Wang, Cheng, Ji, Peng, & Luo, 2016).
Synthesis of Novel Derivatives for Pharmacological Applications : A study by Anand et al. (2016) focused on the synthesis of novel derivatives linked to benzimidazole for potential anti-tubercular agents, showcasing the utility of such compounds in developing new therapeutic agents (Anand, Kulkarni, Joshi, & Dixit, 2016).
Synthesis of Benzimidazole Derivatives and Antimicrobial Activity : Research by Kahveci et al. (2014) involved the synthesis of benzimidazole derivatives and their evaluation for antimicrobial activity. This highlights the potential use of such compounds in combating microbial infections (Kahveci, Yılmaz, Menteşe, Özil, & Karaoglu, 2014).
Inhibition of Corrosion : Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, to predict their corrosion inhibition performances on iron metal, suggesting an application in corrosion protection (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Synthesis for Potential Medicinal Properties : A study by Patil et al. (2010) synthesized silver complexes of benzimidazole derivatives. These complexes exhibited medium to high antibacterial activity, highlighting their potential medicinal use (Patil, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2010).
Antimicrobial Agents Synthesis : Sah et al. (2014) synthesized formazans from Mannich base of a thiadiazole derivative, which showed moderate antimicrobial activity against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-chloro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2/c1-6(2)14-8-5-3-4-7(11)9(8)13-10(14)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIZDZDOVJSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



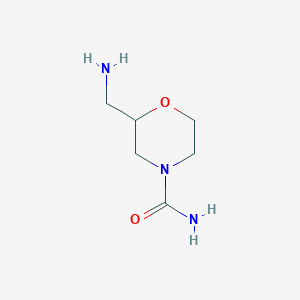
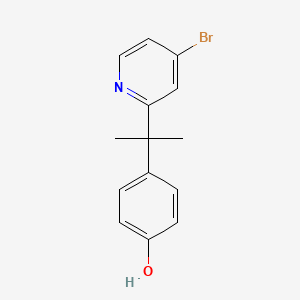
![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)
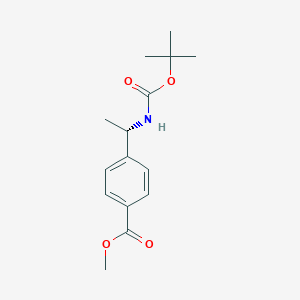
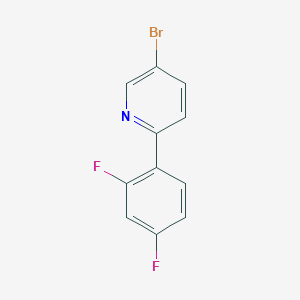
![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
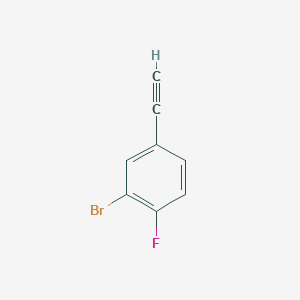
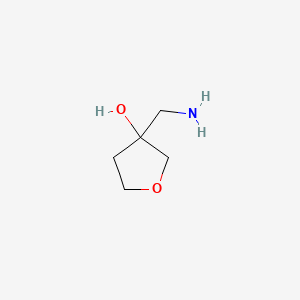
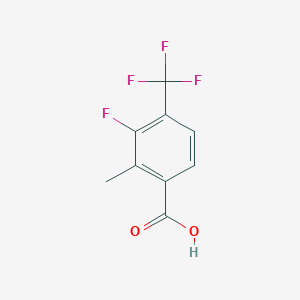
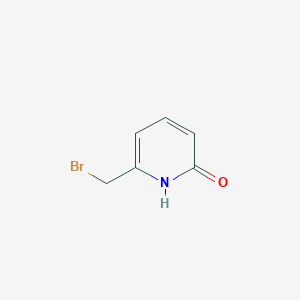
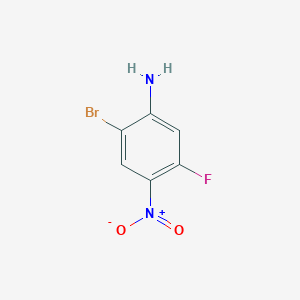
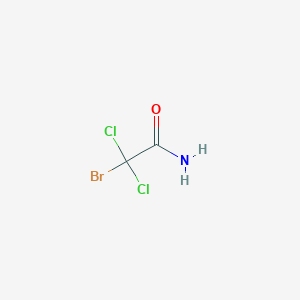
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)